Methyl 2-(boc-amino)-2-(3-piperidyl)acetate
Description
Systematic Nomenclature and IUPAC Conventions
Methyl 2-(tert-butoxycarbonylamino)-2-(3-piperidyl)acetate adheres to IUPAC nomenclature guidelines for amino acid derivatives. The compound features a central carbon atom bonded to four distinct groups:
- A methyl ester group (-COOCH₃)
- A tert-butoxycarbonyl-protected amine (-NH-CO-O-C(CH₃)₃)
- A 3-piperidyl substituent (-C₅H₁₀N)
- A hydrogen atom
The IUPAC name reflects the connectivity and substituent priorities, with the tert-butoxycarbonyl group designated as a substituent on the amine. The 3-piperidyl group specifies the attachment at the third position of the piperidine ring.
Molecular Formula and Stereochemical Configuration
The molecular formula is C₁₃H₂₄N₂O₄ , with a molecular weight of 272.34 g/mol . The central carbon atom constitutes a stereogenic center due to its four distinct substituents:
| Substituent | Group |
|---|---|
| 1 | Methyl ester (-COOCH₃) |
| 2 | tert-Butoxycarbonylamino (-NH-CO-O-C(CH₃)₃) |
| 3 | 3-Piperidyl (-C₅H₁₀N) |
| 4 | Hydrogen atom |
The compound exists as a racemic mixture (DL-form), as indicated by its designation as a "DL" glycinate derivative in related literature.
Comparative Analysis of Synonymous Designations
The compound is referenced by multiple synonyms in chemical databases, reflecting variations in naming conventions:
| Synonym | CAS Number | Structural Features |
|---|---|---|
| Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate | 1219331-78-8 | Boc-protected amine and 3-piperidyl on the same carbon of the acetate methyl ester |
| tert-Butoxycarbonylamino-piperidin-3-yl-acetic acid methyl ester | 1219331-78-8 | Acetic acid methyl ester with tert-butoxycarbonylamino and piperidin-3-yl groups |
| methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate | 1219331-78-8 | Systematic name using substituent nomenclature |
These designations emphasize the compound’s functional groups and substituent positions.
Crystallographic and Conformational Studies
While the exact crystal structure of this compound remains unreported, structural insights can be inferred from analogous compounds:
- Piperidine Ring Conformation : Piperidine derivatives typically adopt a chair conformation to minimize steric strain, as observed in crystallographic studies of similar compounds.
- Boc Group Orientation : The tert-butoxycarbonyl group exhibits a planar conformation due to the rigidity of the carbonyl group, as seen in X-ray structures of related Boc-protected amines.
- Intermolecular Interactions : In crystal lattices, hydrogen bonding between the Boc carbonyl oxygen and adjacent hydrogens may stabilize layered arrangements, analogous to bifurcated C–H···O interactions observed in piperidine-containing compounds.
| Structural Feature | Conformational Detail | Evidence Source |
|---|---|---|
| Piperidine ring | Chair conformation | Entry 7, 9 |
| Boc group | Planar carbonyl arrangement | Entry 7 |
| Intermolecular bonding | Potential hydrogen-bonded layers | Entry 9 |
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-6-5-7-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHGXQKYQHGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butoxycarbonyl) group and the attachment of a piperidine moiety. The general structure can be represented as follows:
- Chemical Formula : C13H24N2O4
- Molecular Weight : 272.35 g/mol
The synthesis typically yields high enantiomeric purity, which is crucial for biological activity. The structure includes a piperidine ring, which is known for its role in enhancing the pharmacological profile of various compounds.
This compound exhibits several mechanisms that contribute to its biological activity:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets SRC and ABL kinases, which are crucial in signaling pathways associated with tumor growth .
- Cell Proliferation : In vitro studies indicate that the compound effectively reduces the viability of various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with an IC50 value indicating potent antiproliferative activity .
- Cytokine Secretion : It has been reported to enhance IL-6 secretion in adipocytes, suggesting a role in metabolic regulation and inflammation response .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study demonstrated that this compound inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This indicates a significant potential for therapeutic application in cancer treatment .
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability (31.8%) and clearance rates suitable for therapeutic use .
- Mechanistic Insights : Research highlighted that the compound's mechanism involves the degradation of AKT proteins, crucial for cell survival and proliferation pathways. This was evidenced by Western blot analyses showing significant reductions in T-AKT levels upon treatment with this compound .
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study | Cell Line | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.126 | SRC/ABL Inhibition | Significant antiproliferative activity |
| Study 2 | 3T3-L1 | Not specified | IL-6 Secretion | Enhanced metabolic response observed |
| Study 3 | Various | Varies | AKT Degradation | Effective in reducing T-AKT levels |
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate (CAS 1416323-08-4)
- Structure : Replaces the piperidine ring with an oxetane (3-membered oxygen-containing ring).
- Molecular Weight : 245.27 g/mol (vs. 244.28 g/mol for the piperidyl variant).
- Solubility in DMSO is noted, with recommended storage at -20°C .
- Applications : Used in drug discovery for its metabolic stability and improved pharmacokinetics compared to piperidine derivatives.
Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate (CAS 1001426-31-8)
- Structure : Substitutes piperidine with a pyridine ring.
- Molecular Weight : 266.29 g/mol.
- Properties : The aromatic pyridine enhances rigidity and may influence binding affinity in receptor-targeted compounds. Purity ≥95% is typical .
- Applications : Explored in kinase inhibitor research due to pyridine’s coordination capacity with metal ions.
Ethyl 2-(piperidin-3-yl)acetate (CAS 64995-88-6)
- Structure : Lacks the Boc group and uses an ethyl ester instead of methyl.
- Molecular Weight : 171.24 g/mol.
- Properties : Lower molecular weight and absence of Boc protection reduce steric hindrance, favoring nucleophilic reactions. Ethyl ester may alter solubility in polar solvents .
- Applications : Intermediate in alkaloid synthesis.
Methyl 2-amino-2-(1-Boc-4-piperidyl)acetate
- Structure : Boc group on the 4-position of piperidine instead of 3-position.
- Molecular Weight : 244.28 g/mol (same as the target compound).
- Requires similar storage conditions (-20°C) .
- Applications : Used in stereoselective synthesis of peptidomimetics.
Table 1: Comparative Data of Key Compounds
Preparation Methods
Strategic Use of Boc Protection in Intermediate Synthesis
The Boc group serves as a critical protecting moiety for amines, enabling selective reactions at other sites. In the context of Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate, Boc protection is typically introduced early to shield the amine during subsequent transformations. Source outlines a robust method for synthesizing N-Boc-3-piperidone, a potential precursor, via a four-step sequence:
-
Quaternary ammonium salt formation : 3-pyridone reacts with benzyl bromide in ethanol to yield N-benzyl-3-pyridone quaternary ammonium salt (90% yield) .
-
Reduction : Sodium borohydride reduces the quaternary salt to N-benzyl-3-hydroxy piperidine (80% yield) .
-
Boc protection : Hydrogenolysis with palladium-carbon catalyst and tert-butyl dicarbonate installs the Boc group on the piperidine nitrogen, yielding N-Boc-3-hydroxy piperidine (79% yield) .
-
Oxidation : Dimethyl sulfoxide (DMSO) and oxalyl chloride oxidize the alcohol to N-Boc-3-piperidone (75% yield, purity ≥98%) .
While this route focuses on piperidone synthesis, analogous strategies could adapt N-Boc-3-piperidine intermediates for further functionalization. For instance, reducing N-Boc-3-piperidone to N-Boc-3-piperidinol provides a hydroxyl group for nucleophilic substitution with methyl bromoacetate, forming the ester linkage.
Piperidine Ring Functionalization and Alkylation
Introducing the 3-piperidyl group to the alpha-carbon of the acetate backbone requires precise alkylation or conjugate addition. Source demonstrates a relevant approach in synthesizing Linagliptin intermediates, where chloroacetamide derivatives react with piperidinyl-xanthines under basic conditions. Adapting this methodology:
-
Synthesis of chloroacetamide precursor : 2’-aminoacetophenone reacts with chloroacetyl chloride in dichloromethane (DCM) and triethylamine to form acetylphenyl-chloroacetamide (96.7% purity) .
-
Alkylation : The piperidine nucleophile displaces chloride from chloroacetamide in polar aprotic solvents (e.g., DMSO) with diisopropylethylamine (DIPEA) as a base .
Applying this to this compound, N-Boc-3-piperidine could react with methyl 2-chloro-2-aminoacetate. However, steric hindrance at the alpha-carbon necessitates optimized conditions, such as elevated temperatures (110°C) and prolonged reaction times .
Esterification and Protecting Group Management
The methyl ester is often introduced early to simplify purification. Source highlights levoglucosenone-derived syntheses where ester groups remain intact through reductions and protections. For this compound:
-
Esterification of glycine derivatives : Boc-protected glycine is esterified with methanol under acidic catalysis (e.g., HCl in methanol) .
-
Piperidine coupling : The esterified glycine undergoes alkylation with 3-piperidyl mesylate, generated from N-Boc-3-piperidinol and methanesulfonyl chloride .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Purity |
|---|---|---|---|---|
| Boc-piperidine alkylation | N-Boc-3-piperidinol | Mesylation, alkylation with glycine methyl ester | 65–70% | ≥95% |
| Reductive amination | N-Boc-3-piperidone | Strecker synthesis, esterification | 50–55% | 90–92% |
| Multi-component reaction | 3-piperidone, Boc-glycine | Ugi reaction, ester hydrolysis | 60–65% | ≥98% |
The alkylation route offers higher yields and purity, leveraging well-established mesylation protocols . Conversely, reductive amination suffers from side reactions during ketone reduction, necessitating costly chromatographic purification .
Industrial-Scale Optimization and Green Chemistry
Source emphasizes minimizing production costs and environmental impact through:
-
Solvent selection : Ethanol and methanol are preferred for their low toxicity and ease of removal .
-
Catalyst recycling : Palladium-carbon catalysts are recovered via filtration and reused, reducing metal waste .
-
Oxidant efficiency : DMSO/oxalyl chloride mixtures achieve complete oxidation without over-oxidation byproducts .
Implementing continuous flow reactors could further enhance throughput, particularly in the oxidation and alkylation steps, where exothermic reactions require precise temperature control .
Analytical Characterization and Quality Control
Critical quality attributes include:
-
Chiral integrity : Chiral HPLC confirms absence of racemization at the alpha-carbon .
-
Residual solvents : Gas chromatography ensures compliance with ICH guidelines for methanol (<3,000 ppm) and DCM (<600 ppm) .
Source validates purity via recrystallization in sherwood oil, yielding crystalline product with minimal impurities .
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves Boc-protection of the amino group on 3-piperidine followed by esterification. A common approach is:
Boc Protection : React 3-piperidine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C .
Acetic Acid Ester Formation : Treat the Boc-protected piperidine derivative with methyl chloroacetate in the presence of a base (e.g., NaH or DIPEA) to form the ester .
Key Considerations :
- Excess Boc₂O (1.2–1.5 equivalents) ensures complete protection of the amine.
- Steric hindrance from the piperidine ring may require prolonged reaction times (12–24 hrs) for esterification.
- Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Advanced: How can researchers mitigate racemization during the synthesis of enantiomerically pure derivatives of this compound?
Methodological Answer:
Racemization risks arise during Boc deprotection or nucleophilic substitutions. Strategies include:
- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize acid-induced racemization .
- Chiral Auxiliaries : Introduce a chiral catalyst (e.g., (R)-BINOL) during esterification to preserve stereochemistry .
- Kinetic Control : Optimize reaction times to avoid prolonged exposure to basic/acidic conditions.
Data Contradiction Note : Some studies report racemization even under mild conditions, suggesting the need for post-synthesis chiral HPLC validation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 286.3 (C₁₃H₂₄N₂O₄) .
- HPLC Purity : Use a C18 column with acetonitrile/water (70:30) to assess purity >95% .
Advanced: How does the Boc group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
The Boc group:
- Steric Effects : Hinders nucleophilic attack at the adjacent carbonyl, directing reactivity toward the ester group .
- Electronic Effects : Electron-withdrawing nature of the Boc carbonyl activates the ester for hydrolysis or aminolysis.
Experimental Design : - Compare reaction rates of Boc-protected vs. unprotected analogs with amines (e.g., benzylamine) in DMF.
- Use kinetic studies (e.g., ¹H NMR monitoring) to quantify activation effects .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Peptide Mimetics : Serves as a constrained scaffold for designing protease-resistant peptide analogs .
- Drug Delivery : The ester group enables prodrug strategies (e.g., intracellular esterase-triggered release) .
- Library Synthesis : Used in combinatorial chemistry to generate piperidine-based compound libraries for screening .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Selection : Pd(PPh₃)₄ may outperform Pd(OAc)₂ in Suzuki couplings due to better stability .
- Solvent Effects : DMF increases reaction rates but may promote ester hydrolysis vs. THF .
Resolution Strategy : - Conduct controlled experiments varying catalysts (Pd/C, PdCl₂), solvents, and temperatures.
- Use LC-MS to quantify side products (e.g., hydrolyzed acids) and optimize conditions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Toxicity : Avoid inhalation; use PPE (gloves, goggles) due to potential irritancy .
- Storage : Store at –20°C under argon to prevent ester hydrolysis or Boc deprotection .
- Waste Disposal : Quench with aqueous bicarbonate before disposal to neutralize acidic byproducts .
Advanced: What computational methods aid in predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with piperidine ring constraints to model interactions with GPCRs .
- MD Simulations : Analyze stability of Boc-ester interactions in lipid bilayers (e.g., GROMACS) .
- QSAR Models : Correlate substituent effects (e.g., ester vs. amide) with bioactivity data from PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
